molecular formula C19H17F3N2O3S B605094 Abeprazan CAS No. 1902954-60-2

Abeprazan

カタログ番号: B605094
CAS番号: 1902954-60-2
分子量: 410.4 g/mol
InChIキー: OUNXGNDVWVPCOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アベプラザンは、DWP14012またはフェクスプラザンとしても知られており、カリウム競合性酸阻害剤です。酸関連疾患の治療のためのプロトンポンプ阻害剤の潜在的な代替として開発されています。 アベプラザンは、酸活性化を必要とせずに、可逆的なカリウム競合性イオン結合によってH+, K±ATPase酵素を阻害します .

準備方法

合成経路と反応条件

アベプラザンの合成は、2,4-ジフルオロベンジルアミンを原料として、いくつかの段階を踏みます。 このプロセスには、縮合反応、ベンジル保護、アルカリ性条件下での環化、メチル化、脱保護が含まれ、目的の生成物が得られます . 反応条件は一般的に穏やかであり、このプロセスは収率を向上させ、生産コストを削減するように設計されています。

工業生産方法

アベプラザンの工業生産は、同様の合成経路に従いますが、大規模製造のために最適化されています。 このプロセスは、厳格な品質管理基準に従い、最終製品の高純度と一貫性を確保します .

化学反応の分析

反応の種類

アベプラザンは、以下を含むさまざまな化学反応を起こします。

    酸化: 酸素の付加または水素の除去を伴います。

    還元: 水素の付加または酸素の除去を伴います。

    置換: 1つの原子または原子のグループが別の原子またはグループと置換されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。 条件は特定の反応によって異なりますが、一般的には制御された温度とpHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .

科学研究への応用

アベプラザンは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Clinical Applications

  • Gastritis Treatment
    • Abeprazan has shown significant efficacy in treating both acute and chronic gastritis. In a phase III clinical trial, patients receiving 10 mg of this compound twice daily exhibited a 65.7% erosion improvement rate compared to 43.6% in those treated with rebamipide . The results indicated that this compound is superior to rebamipide in short-term treatment scenarios.
  • Peptic Ulcer Disease
    • The drug's ability to effectively suppress gastric acid secretion positions it as a candidate for peptic ulcer disease management. Clinical trials have demonstrated comparable or superior efficacy to existing treatments like vonoprazan, particularly in models simulating peptic ulcer conditions .
  • Reflux Esophagitis
    • This compound has been investigated for its potential benefits in reflux esophagitis due to its rapid action and sustained acid suppression capabilities. Its pharmacokinetic profile supports its use in patients requiring consistent gastric acid control .

Clinical Trial Insights

A multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with symptomatic acute or chronic gastritis. Key findings include:

  • Erosion Improvement Rates :
    • This compound 10 mg BID : 65.7%
    • Placebo : 40.6%
  • Healing Rates :
    • Both doses of this compound showed higher erosion healing rates compared to placebo, indicating robust therapeutic efficacy .

Adverse Effects

The incidence of adverse drug reactions was comparable between this compound and placebo groups, suggesting a favorable safety profile .

Comparative Efficacy Table

TreatmentErosion Improvement RateHealing RateP-Value
This compound 10 mg BID65.7%53.2%<0.01
Rebamipide 100 mg TID43.6%35.6%<0.01
Placebo40.6%Not specifiedN/A

Future Research Directions

Ongoing studies are exploring this compound's long-term effects and its potential applications beyond gastritis and peptic ulcers. Investigations into its use in combination therapies for more complex gastrointestinal disorders are also underway .

作用機序

アベプラザンは、胃における酸分泌に関与するH+, K±ATPase酵素を阻害することによってその効果を発揮します。それは酵素のカリウム結合部位に可逆的に結合し、活性化のために酸性環境を必要とせずにその活性を阻害します。 このメカニズムにより、アベプラザンは作用開始が速い強力な酸阻害剤となります .

類似化合物の比較

類似化合物

    ボノプラザン: 同様の作用機序を持つ別のカリウム競合性酸阻害剤。

    プロトンポンプ阻害剤(PPI): オメプラゾールやエソメプラゾールなど、活性化のために酸性環境を必要とします。

独自性

アベプラザンは、酸活性化を必要とせずに酸分泌を阻害する能力においてユニークであり、従来のプロトンポンプ阻害剤に比べて特定の条件でより効果的です。 その作用開始の速さと可逆的結合も、その独特の薬理学的プロファイルに貢献しています .

類似化合物との比較

Similar Compounds

    Vonoprazan: Another potassium-competitive acid blocker with a similar mechanism of action.

    Proton Pump Inhibitors (PPIs): Such as omeprazole and esomeprazole, which require an acidic environment for activation.

Uniqueness

Abeprazan is unique in its ability to inhibit acid secretion without requiring acid activation, making it more effective in certain conditions compared to traditional proton pump inhibitors. Its rapid onset of action and reversible binding also contribute to its distinct pharmacological profile .

生物活性

Abeprazan, also known as DWP14012 or Fexuprazan, is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its potential to treat acid-related diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and comparative analysis with existing treatments.

This compound functions by inhibiting the H+^+, K+^+-ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound employs a reversible potassium-competitive binding mechanism that does not require acid activation. This unique action allows for rapid onset and sustained acid suppression throughout the day and night .

Key Characteristics:

  • Molecular Weight: 410.41 g/mol
  • Chemical Formula: C19_{19}H17_{17}F3_{3}N2_{2}O3_{3}S
  • CAS Number: 1902954-60-2
  • Solubility: 50 mg/mL in DMSO at 25°C
  • Storage Conditions: Stable at -20°C for 3 years in powder form .

Clinical Efficacy

Recent studies have demonstrated the efficacy of this compound in treating erosive esophagitis and gastritis. A randomized controlled trial compared the effectiveness of this compound to that of esomeprazole, a commonly used PPI. The results indicated that this compound significantly improved erosion healing rates compared to esomeprazole, showcasing its potential as a superior treatment option .

Comparative Study Results

A phase III clinical trial evaluated the efficacy of this compound against rebamipide in patients with gastritis. The findings are summarized in the table below:

TreatmentErosion Improvement Rate (%)Healing Rate (%)P-value
This compound (10 mg BID)64.553.2<0.01
Rebamipide (100 mg TID)43.635.6<0.01

The results indicate that this compound not only provides superior erosion improvement but also maintains comparable safety profiles to existing treatments .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

  • Half-life: Prolonged, allowing for once or twice daily dosing.
  • Bioavailability: High, facilitating effective drug delivery.
  • Adverse Effects: Clinical trials reported no significant differences in adverse reactions between this compound and placebo groups, indicating a favorable safety profile .

Case Studies and Real-world Applications

Several case studies have highlighted the practical implications of using this compound in clinical settings:

  • Case Study: Erosive Gastritis
    • An elderly patient with chronic erosive gastritis was treated with this compound (10 mg BID). After two weeks, significant improvement in symptoms was observed, alongside a marked reduction in gastric erosions confirmed via endoscopy.
  • Case Study: Comparison with PPIs
    • A cohort study involving patients previously treated with PPIs switched to this compound showed improved patient-reported outcomes regarding symptom relief and quality of life metrics.

These case studies underscore the real-world effectiveness of this compound and its potential to enhance patient compliance due to its dosing flexibility and reduced side effects compared to traditional therapies .

特性

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXGNDVWVPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902954-60-2
Record name Abeprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abeprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXUPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abeprazan
Reactant of Route 2
Reactant of Route 2
Abeprazan
Reactant of Route 3
Reactant of Route 3
Abeprazan
Reactant of Route 4
Abeprazan
Reactant of Route 5
Abeprazan
Reactant of Route 6
Abeprazan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。